7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

CNS Drug Discovery Physicochemical Properties Lead Optimization

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 676490-94-1) is a conformationally rigid spirocyclic secondary amine, combining a piperidine ring with an ethylene ketal in a unique scaffold. This racemic mixture (molecular weight 157.21 g/mol, purity typically 95.0%) is fundamentally a protected 2-methyl-4-piperidone, distinguishing it from simpler piperidine derivatives.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 676490-94-1
Cat. No. B1359188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
CAS676490-94-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CC2(CCN1)OCCO2
InChIInChI=1S/C8H15NO2/c1-7-6-8(2-3-9-7)10-4-5-11-8/h7,9H,2-6H2,1H3
InChIKeyLUZJZZUAMGFJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 676490-94-1): A Specialized Spirocyclic Building Block for Chiral Drug Discovery


7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 676490-94-1) is a conformationally rigid spirocyclic secondary amine, combining a piperidine ring with an ethylene ketal in a unique scaffold. This racemic mixture (molecular weight 157.21 g/mol, purity typically 95.0%) is fundamentally a protected 2-methyl-4-piperidone, distinguishing it from simpler piperidine derivatives . Its core value lies in its defined stereochemistry and orthogonal reactivity, servicing as a critical intermediate in the synthesis of complex pharmaceuticals targeting neurological disorders and other conditions [1].

Beyond Simple Piperidines: The Critical Role of Spiro-Conformation and Methyl Substitution in 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane


Generic substitution with unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane or simple N-methyl piperidines is not scientifically valid for applications requiring 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. The 7-methyl group is not merely an ancillary addition; it fundamentally alters the molecule's physicochemical properties by introducing a chiral center and increasing lipophilicity. This creates a specific, rigid molecular shape that dictates distinct binding interactions in biological systems, a property absent in simpler, achiral, or more flexible analogs. Furthermore, the spirocyclic ketal is a latent 4-piperidone, providing orthogonal reactivity that linear amino ketals cannot replicate, making this compound uniquely suited for multi-step, stereocontrolled synthesis of drug-like molecules [1][2].

Quantitative Differentiation of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane from its Closest Analogs


Elevated Lipophilicity (XLogP) Drives CNS Drug-Likeness Compared to the Unsubstituted Parent Scaffold

The introduction of a methyl group at the 7-position significantly increases lipophilicity, a key parameter for optimizing central nervous system (CNS) drug candidates. The target compound has a computed XLogP3-AA of 0.2, representing a substantial increase over the unsubstituted parent scaffold's value of -0.3 [1][2]. This shift into positive logP territory is critical for improving passive membrane permeability and blood-brain barrier penetration, a common goal in CNS drug discovery programs.

CNS Drug Discovery Physicochemical Properties Lead Optimization

Introduction of Stereochemical Complexity Absent in Achiral Spirocyclic Analogs

The target compound possesses a defined stereocenter at the 7-position, in contrast to the achiral parent 1,4-dioxa-8-azaspiro[4.5]decane which has an Atom Stereocenter Count of 0 [1]. Enantiomerically pure versions, such as the (7S)-enantiomer (CAS 1419140-80-9), have a Defined Atom Stereocenter Count of 1 [2]. This chiral information is crucial for enantioselective synthesis and for exploring stereospecific structure-activity relationships (SAR) in drug discovery, a capability absent in simpler, achiral building blocks.

Chiral Synthesis Enantioselective Catalysis Stereochemical SAR

Conformational Rigidity Underpinning 'Piperidine-Ketal' Reactivity in Spirocyclic Ligand Synthesis

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, particularly with a methyl substituent, is a privileged structure for developing potent sigma receptor ligands. Research demonstrates that spirocyclic piperidine ketals, prepared via the Oxa-Pictet–Spengler reaction, serve as key intermediates for high-affinity sigma-1 (σ1) receptor radioligands [1]. Although direct Ki data for the target compound itself is not the biological endpoint, its structural framework directly mirrors that of derivatives achieving nanomolar affinity (Ki = 5.4 ± 0.4 nM) and high selectivity (30-fold over σ2, 1404-fold over the vesicular acetylcholine transporter) [2].

Sigma Receptor Ligands Spirocyclic Synthesis Conformational Restriction

Distinct Storage Imperative Compared to Ambient-Stable Non-Chiral Analogs

The (7R)-enantiomer of the compound requires cold storage (0-8 °C) . This requirement, which is specified by vendors and is consistent with the need to maintain stereochemical integrity and prevent degradation of the ketal/amine functionalities, represents a tangible operational differentiation from simpler, more ambient-stable spirocyclic analogs like the unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane, which is typically stored at room temperature .

Sample Management Chemical Stability Procurement Logistics

High-Value Applications of 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane in Drug Discovery and Chemical Biology


Chiral Pool for Enantioselective Synthesis of CNS Drug Candidates

As a direct consequence of its defined stereochemistry and enhanced lipophilicity (XLogP3-AA = 0.2 vs. -0.3 for its parent scaffold), this compound serves as a critical chiral building block [1]. Procurement is justified for medicinal chemistry programs aiming to develop CNS-penetrant clinical candidates where a single, specific enantiomer is required. The 7-methyl group introduces a stereocenter essential for exploring stereospecific structure-activity relationships [2].

Scaffold-Hopping from Monocyclic Piperidines to Spirocyclic PET Tracer Precursors

This compound is the ideal starting material for synthesizing novel sigma-1 (σ1) receptor ligands. Its 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a privileged structure for achieving high affinity and selectivity over σ2 receptors, a common challenge in developing imaging agents [1]. Its use in place of simpler piperidines is justified by the class-level evidence that this scaffold yields derivatives with nanomolar affinity (Ki ~5 nM) and >30-fold selectivity, essential parameters for successful radiotracer development [2].

Latent 4-Piperidone for Multi-Step, Stereocontrolled Library Synthesis

The spirocyclic ketal functions as a protected form of 2-methyl-4-piperidone, providing a unique orthogonal reactivity handle. Researchers can perform selective reactions on the free secondary amine while the ketone remains masked, then deprotect the ketal later in the synthetic sequence [1]. This strategic advantage over other 4-piperidone equivalents, which often require more cumbersome protecting group strategies, makes it a superior choice for the efficient generation of diverse, complex spirocyclic compound libraries.

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